(2R,3S)-3-(6-amino-9H-purin-9-yl)nonan-2-ol
Übersicht
Beschreibung
(2R,3S)-3-(6-amino-9H-purin-9-yl)nonan-2-ol is a chiral compound that features a purine base attached to a nonane chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S)-3-(6-amino-9H-purin-9-yl)nonan-2-ol typically involves the coupling of a purine derivative with a chiral nonane intermediate. One common method involves the use of adenine as the purine source, which is reacted with a chiral nonane derivative under specific conditions to yield the desired product. The reaction conditions often include the use of solvents such as acetonitrile and the presence of a base like triethylamine .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and automated synthesis equipment to maintain consistent reaction parameters and improve efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
(2R,3S)-3-(6-amino-9H-purin-9-yl)nonan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form an amine.
Substitution: The purine base can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as halides or amines can be used in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted purine derivatives.
Wissenschaftliche Forschungsanwendungen
(2R,3S)-3-(6-amino-9H-purin-9-yl)nonan-2-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with enzymes and nucleic acids.
Medicine: Investigated for its potential as a therapeutic agent in antiviral and anticancer treatments.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of (2R,3S)-3-(6-amino-9H-purin-9-yl)nonan-2-ol involves its interaction with biological targets such as enzymes and nucleic acids. The compound can bind to active sites of enzymes, inhibiting their activity, or intercalate into nucleic acid structures, disrupting their function. These interactions can lead to various biological effects, including antiviral and anticancer activities.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
9-(2-Hydroxyethyl)adenine: A similar compound with a shorter ethyl chain instead of the nonane chain.
erythro-9-(2-Hydroxy-3-nonyl)adenine: Another similar compound with a different stereochemistry.
Uniqueness
(2R,3S)-3-(6-amino-9H-purin-9-yl)nonan-2-ol is unique due to its specific chiral configuration and the length of its nonane chain. This configuration can result in distinct biological activities and interactions compared to its analogs, making it a valuable compound for research and potential therapeutic applications.
Biologische Aktivität
Introduction
(2R,3S)-3-(6-amino-9H-purin-9-yl)nonan-2-ol, a chiral compound with the molecular formula C14H23N5O and a molecular weight of 277.37 g/mol, is notable for its purine structure and long-chain alcohol moiety. This compound is synthesized through the coupling of adenine and nonan-2-ol, resulting in significant biological activity primarily attributed to its interaction with various biochemical targets.
Structural Characteristics
The compound features a purine ring system fused to a nonan-2-ol backbone. The presence of an amino group at the 6-position of the purine ring is particularly important for its biological interactions. The stereochemistry indicated by (2R,3S) suggests specific spatial arrangements that may impact its biological activity.
The biological activity of this compound is largely due to its ability to interact with enzymes and nucleic acids. Key mechanisms include:
- Enzyme Inhibition :
-
Nucleic Acid Interaction :
- The compound may intercalate into nucleic acid structures, potentially disrupting their function and leading to various biological effects.
Antiviral and Anticancer Potential
Research indicates that compounds with purine structures often exhibit antiviral and anticancer properties. For instance:
- Antiviral Activity : Similar compounds have shown efficacy against viral infections by interfering with viral replication processes.
- Anticancer Activity : The inhibition of specific enzymes involved in nucleic acid metabolism can lead to reduced proliferation of cancer cells.
Comparative Analysis
To understand the unique properties of this compound, it is useful to compare it with other purine derivatives:
Compound Name | Structural Features | Biological Activity |
---|---|---|
Adenosine | Purine base + ribose | Neuroprotective, cardioprotective |
Guanosine | Purine base + ribose | Antiviral activity |
6-Mercaptopurine | Purine analog | Anticancer agent |
This compound | Purine base + long-chain alcohol | Potential antiviral and anticancer activity |
Case Studies
- Inhibition Studies : In vitro studies have demonstrated that this compound significantly inhibits PDE2 activity, suggesting potential therapeutic applications in conditions where cGMP signaling is dysregulated.
- Cytotoxicity Assays : Preliminary cytotoxicity assessments against various cancer cell lines indicate that this compound may exhibit selective toxicity towards malignant cells while sparing normal cells.
Eigenschaften
IUPAC Name |
(2R,3S)-3-(6-aminopurin-9-yl)nonan-2-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N5O/c1-3-4-5-6-7-11(10(2)20)19-9-18-12-13(15)16-8-17-14(12)19/h8-11,20H,3-7H2,1-2H3,(H2,15,16,17)/t10-,11+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOSAAWHGJUZBOG-MNOVXSKESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(C(C)O)N1C=NC2=C(N=CN=C21)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC[C@@H]([C@@H](C)O)N1C=NC2=C(N=CN=C21)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6043880 | |
Record name | Erythro-9-(2-hydroxy-3-nonyl)adenine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6043880 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51350-19-7, 79813-68-6 | |
Record name | erythro-9-(2-hydroxy-3-nonyl)adenine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051350197 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | HWC 52 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079813686 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Erythro-9-(2-hydroxy-3-nonyl)adenine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6043880 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.